molecular formula C19H16BrFN4O3S B11647721 4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide

4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide

Cat. No.: B11647721
M. Wt: 479.3 g/mol
InChI Key: WPGRBUPOUVKXHA-UHFFFAOYSA-N
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Description

4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-fluorobenzoic acid with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl

Properties

Molecular Formula

C19H16BrFN4O3S

Molecular Weight

479.3 g/mol

IUPAC Name

4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C19H16BrFN4O3S/c1-11-9-12(2)23-19(22-11)25-29(27,28)15-6-4-14(5-7-15)24-18(26)16-8-3-13(20)10-17(16)21/h3-10H,1-2H3,(H,24,26)(H,22,23,25)

InChI Key

WPGRBUPOUVKXHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)F)C

Origin of Product

United States

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